![molecular formula C16H14ClNO4S B2390126 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide CAS No. 2309796-58-3](/img/structure/B2390126.png)
2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide
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Overview
Description
“2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The compound also contains a chloro group attached to the benzene ring and a di(furan-2-yl)ethyl group attached to the nitrogen of the sulfonamide.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and furan), a sulfonamide group, and a chloro substituent. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings, the sulfonamide group, and the chloro substituent. The benzene ring could undergo electrophilic aromatic substitution reactions, while the chloro group could be displaced in nucleophilic substitution reactions .Scientific Research Applications
Antibacterial Activity
The realm of medicinal chemistry has embraced furan derivatives due to their remarkable therapeutic efficacy. Furan-containing compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have synthesized nitrofurantoin analogues containing furan scaffolds, which demonstrated antibacterial properties. However, it’s essential to explore the specific mechanisms and targets involved in this activity.
Anti-Inflammatory Potential
Indole derivatives, including those with furan moieties, have shown anti-inflammatory effects. Investigating the anti-inflammatory pathways influenced by this compound could provide valuable insights for drug development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUJHXCAVHOMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide |
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